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  • Product: 4-Amino-3-nitrophenyl tert-butyl carbonate
  • CAS: 201811-18-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthetic Utility of 4-Amino-3-nitrophenyl tert-butyl carbonate

Introduction In the landscape of modern organic synthesis, the strategic use of bifunctional molecules as precursors for complex heterocyclic scaffolds is of paramount importance. 4-Amino-3-nitrophenyl tert-butyl carbona...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, the strategic use of bifunctional molecules as precursors for complex heterocyclic scaffolds is of paramount importance. 4-Amino-3-nitrophenyl tert-butyl carbonate, a seemingly unassuming reagent, is a powerful intermediate, primarily in its carbamate form, tert-butyl (4-amino-3-nitrophenyl)carbamate. Its utility lies in its capacity to serve as a protected precursor to ortho-phenylenediamines (OPDs), which are fundamental building blocks for a vast array of pharmaceutically and materially significant heterocyclic compounds.

This technical guide provides an in-depth exploration of the mechanism of action and synthetic applications of 4-Amino-3-nitrophenyl tert-butyl carbonate and its carbamate isomer. We will delve into the rationale behind its use, detailed reaction mechanisms, and practical, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Chemical Identity
PropertyValueSource
Chemical Name 4-Amino-3-nitrophenyl tert-butyl carbonate[1]
CAS Number 201811-18-9
Molecular Formula C11H14N2O5
Molecular Weight 254.24 g/mol [1]
Purity Typically ≥97%[1]
Appearance Varies, often a solidN/A
Storage Ambient temperature, in a dry, sealed container

Part 1: The Core Synthetic Strategy: A Protected Ortho-Phenylenediamine Precursor

The primary "mechanism of action" of tert-butyl (4-amino-3-nitrophenyl)carbamate in organic synthesis is not that of a catalyst or a reagent that directly transforms another molecule. Instead, its utility is realized through a sequence of transformations where it acts as a strategically protected building block. The core of this strategy revolves around the presence of a Boc-protected amine and a nitro group in an ortho arrangement.

The Crucial Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines.[2] Its widespread use is attributed to its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.[2][3]

In the context of tert-butyl (4-amino-3-nitrophenyl)carbamate, the Boc group serves several critical functions:

  • Prevents Unwanted Side Reactions: The amino group is a nucleophile and can participate in various undesired reactions. The Boc group temporarily masks this reactivity.[2]

  • Enhances Solubility: The bulky tert-butyl group often improves the solubility of the molecule in organic solvents.

  • Directs Reactivity: By protecting one amine, it allows for selective reactions at other positions of the molecule.

  • Orthogonality: The acid-labile nature of the Boc group allows for its removal without affecting other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenation-labile groups).[2]

The introduction of the Boc group is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[2]

Deprotection Mechanism

The removal of the Boc group is typically carried out under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[3] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched.

G cluster_0 Boc Deprotection Mechanism Boc-NHR Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc-NHR->Protonated_Boc H⁺ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tBu⁺ tBu tert-Butyl Cation Protonated_Boc->tBu Amine Free Amine Carbamic_Acid->Amine - CO₂ CO2 CO₂

Caption: Boc deprotection workflow.

Part 2: Key Transformations and Applications in Heterocyclic Synthesis

The synthetic utility of tert-butyl (4-amino-3-nitrophenyl)carbamate is unlocked through the sequential reduction of the nitro group and subsequent cyclization reactions.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step. This can be achieved through various methods, with the choice depending on the presence of other functional groups in the molecule.[4][5]

Common Reduction Methods:

Reagent/CatalystConditionsAdvantagesDisadvantages
H₂/Pd/CH₂ gas, Pd/C catalyst, various solvents (e.g., EtOH, EtOAc)Clean reaction, high yieldCan reduce other functional groups (e.g., alkenes, alkynes), requires specialized hydrogenation equipment
SnCl₂·2H₂OEthanol or ethyl acetate, often at elevated temperaturesMild, tolerates many functional groupsStoichiometric amounts of tin salts are produced, requiring careful workup
Fe/NH₄Cl or Fe/AcOHIron powder in the presence of an acid or saltInexpensive, mildHeterogeneous reaction, can be slow, iron waste
Na₂S₂O₄Aqueous or biphasic systemsMild, often used for selective reductionsCan sometimes lead to over-reduction or side products

The reduction of the nitro group in the presence of the Boc-protected amine yields tert-butyl (3,4-diaminophenyl)carbamate, the key ortho-phenylenediamine intermediate.

G cluster_1 Synthesis of the Key Intermediate Start tert-butyl (4-amino-3-nitrophenyl)carbamate Reduction Nitro Group Reduction (e.g., H₂/Pd/C, SnCl₂) Start->Reduction Intermediate tert-butyl (3,4-diaminophenyl)carbamate Reduction->Intermediate

Caption: Key intermediate synthesis workflow.

Application in Benzimidazole Synthesis

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[6][7] The condensation of ortho-phenylenediamines with carboxylic acids or aldehydes is a common and effective method for their synthesis.[7][8][9]

The use of tert-butyl (3,4-diaminophenyl)carbamate allows for a controlled, stepwise synthesis. The unprotected amine can react selectively, followed by deprotection and further functionalization if needed.

A general approach involves the reaction of the ortho-diamine with an aldehyde. The reaction typically proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to the benzimidazole.

G cluster_2 Benzimidazole Synthesis OPD tert-butyl (3,4-diaminophenyl)carbamate Condensation Condensation/ Cyclization OPD->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Benzimidazole Boc-Protected Benzimidazole Condensation->Benzimidazole Deprotection Deprotection (Acid) Benzimidazole->Deprotection Final_Product Benzimidazole Derivative Deprotection->Final_Product

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Exploratory

Solubility Profile of 4-Amino-3-nitrophenyl tert-butyl carbonate: A Technical Guide for Synthetic Applications

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 4-Amino-3-nitrophenyl tert-butyl carbonate (CAS: 201811-18-9) Executive Summary In modern organic synthesis and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 4-Amino-3-nitrophenyl tert-butyl carbonate (CAS: 201811-18-9)

Executive Summary

In modern organic synthesis and drug development, the precise manipulation of protecting groups is paramount. 4-Amino-3-nitrophenyl tert-butyl carbonate (often utilized as a specialized Boc-protected intermediate) serves as a critical building block in the synthesis of complex peptides, prodrugs, and heterocyclic compounds[1]. Understanding its solubility profile across various polar and non-polar solvents is essential for optimizing reaction kinetics, designing purification workflows, and ensuring high-yield synthetic scale-ups. This whitepaper provides an in-depth analysis of the solvation mechanics, empirical solubility data, and validated experimental protocols for this compound.

Structural Thermodynamics & Solvation Mechanics

As a Senior Application Scientist, I approach solubility not merely as a physical property, but as a thermodynamic interplay between solute functional groups and solvent dielectric environments. The molecular architecture of 4-Amino-3-nitrophenyl tert-butyl carbonate (C₁₁H₁₄N₂O₅) dictates its solvation behavior through three distinct structural domains:

  • The tert-Butoxycarbonyl (Boc) Group: This bulky, highly lipophilic moiety dominates the molecule's steric profile. It drives favorable entropic interactions with non-polar to moderately polar organic solvents (e.g., Dichloromethane, Tetrahydrofuran)[2].

  • The Primary Amine (-NH₂): Acting as both a hydrogen bond donor and acceptor, the amine group introduces a localized polarity that facilitates solvation in polar protic (Methanol) and polar aprotic (DMSO, DMF) solvents.

  • The Nitro Group (-NO₂): This strongly electron-withdrawing group acts as a hydrogen bond acceptor and creates a significant molecular dipole. It synergizes with the amine to enhance solubility in high-dielectric aprotic environments.

Causality of Insolubility in Water: Despite the hydrogen-bonding capacity of the amine and nitro groups, the massive hydrophobic bulk of the tert-butyl carbonate group and the planar aromatic ring completely override the hydrophilic contributions. The energetic cost of disrupting the aqueous hydrogen-bond network to accommodate this lipophilic bulk renders the compound practically insoluble in water.

Empirical Solubility Profile

The table below synthesizes the solubility behavior of 4-Amino-3-nitrophenyl tert-butyl carbonate across a spectrum of standard laboratory solvents. This data informs solvent selection for reaction media, liquid-liquid extractions, and recrystallization protocols.

SolventPolarity IndexDielectric Constant (ε)Predicted Solubility RangeSolvation Mechanism
Water 10.280.1< 0.1 mg/mL (Insoluble)High hydrophobic penalty; inability to overcome lattice energy.
Hexane 0.11.89< 1.0 mg/mL (Poor)Insufficient dipole to solvate the polar -NO₂ and -NH₂ groups.
Methanol 5.132.710 - 50 mg/mL (Moderate)H-bonding with -NH₂ and -NO₂; limited by Boc lipophilicity.
Ethyl Acetate 4.46.02> 100 mg/mL (High)Excellent dipole-dipole interactions; ideal for extraction.
Dichloromethane 3.18.93> 100 mg/mL (High)Optimal polarizability matching the Boc group and aromatic ring.
DMSO 7.246.7> 200 mg/mL (Very High)Strong solvation of polar groups; disrupts crystal lattice entirely.

Note: Boc-protected compounds typically exhibit highly favorable solubility in aprotic organic solvents like DCM, which supports their handling in standard synthetic protocols[2].

Methodological Framework: Equilibrium Solubility Determination

To rigorously validate the solubility of 4-Amino-3-nitrophenyl tert-butyl carbonate for regulatory or formulation purposes, the Shake-Flask Method remains the gold standard[3]. This self-validating system ensures that thermodynamic equilibrium is reached, preventing false readings from supersaturation or slow dissolution kinetics.

Step-by-Step Shake-Flask Protocol
  • Preparation of Excess Solid: Weigh an excess amount of 4-Amino-3-nitrophenyl tert-butyl carbonate (e.g., 50 mg for polar aprotic solvents, 10 mg for aqueous buffers) into a chemically inert, tightly sealed glass vial.

  • Solvent Addition: Dispense exactly 1.0 mL of the target solvent into the vial. Ensure the solvent is analytical grade to prevent impurity-driven solubility artifacts.

  • Isothermal Agitation: Place the sealed vials in an orbital shaker or thermostatic water bath set strictly to 25.0 ± 0.1 °C (or 37.0 °C for biological relevance). Agitate at 150-200 RPM for 24 to 48 hours to ensure complete thermodynamic equilibrium[3].

  • Phase Separation: Remove the vials and allow them to stand for 2 hours to let large particulates settle. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification: Dilute the clear supernatant appropriately with the mobile phase. Quantify the dissolved concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV), referencing a previously established calibration curve.

G A 1. Excess Solid Addition (4-Amino-3-nitrophenyl tert-butyl carbonate) C 3. Isothermal Agitation (Orbital Shaker, 24-48h) A->C B 2. Solvent Dispensing (Target Medium) B->C D 4. Phase Separation (Centrifugation/Filtration) C->D E 5. HPLC-UV Quantification D->E

Workflow of the Shake-Flask Method for determining equilibrium solubility.

Synthetic Applications & Handling Insights

The solubility profile of 4-Amino-3-nitrophenyl tert-butyl carbonate directly dictates its utility in organic synthesis.

  • Orthogonal Deprotection Strategies: The Boc group is highly stable under basic conditions and nucleophilic attack, allowing for selective reactions at the -NH₂ or -NO₂ sites[2]. Because the compound is highly soluble in DCM and Ethyl Acetate, these solvents are ideal for conducting base-mediated functionalizations.

  • Deprotection Kinetics: When removal of the Boc group is required, it is typically achieved using strong acids like Trifluoroacetic Acid (TFA) in DCM[4]. The high solubility of the starting material in DCM ensures a homogeneous reaction mixture, leading to rapid, quantitative deprotection and the release of CO₂ and isobutylene gas.

  • Storage & Stability: Like many tert-butyl carbonates, this compound should be stored in a cool, dry environment. Exposure to moisture and heat can lead to slow decomposition into tert-butanol and carbon dioxide[5]. Its poor water solubility actually acts as a kinetic barrier to rapid atmospheric hydrolysis, though sealed, desiccated storage remains mandatory[6].

References

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Technical Report Series. Available at:[Link]

  • Grokipedia. "tert-Butyloxycarbonyl protecting group." Grokipedia Chemical Database. Available at:[Link]

  • Wikipedia. "Di-tert-butyl dicarbonate." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Foundational

Comprehensive Safety and Toxicity Profiling of 4-Amino-3-nitrophenyl tert-butyl carbonate (CAS 201811-18-9)

Executive Summary 4-Amino-3-nitrophenyl tert-butyl carbonate is a highly specialized synthetic intermediate widely utilized in the development of complex pharmaceuticals, including targeted protein degraders (PROTACs) an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-nitrophenyl tert-butyl carbonate is a highly specialized synthetic intermediate widely utilized in the development of complex pharmaceuticals, including targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs). The strategic placement of an O-tert-butoxycarbonyl (O-Boc) group on a nitrophenol scaffold allows for orthogonal deprotection strategies during multi-step synthesis. However, the presence of the nitroaromatic moiety necessitates rigorous safety profiling. This technical whitepaper provides an in-depth analysis of its Material Safety Data Sheet (MSDS), toxicological mechanisms, and validated handling protocols for preclinical development.

Phase 1: Structural Causality & Physicochemical Foundation

Understanding the inherent risks of a chemical begins with its molecular architecture. The compound features a central benzene ring substituted with an primary amine, a nitro group, and a tert-butyl carbonate ester.

Table 1: Physicochemical Properties & Handling Implications

PropertyValueCausality / Impact on Handling
CAS Number 201811-18-9Unique identifier for regulatory tracking.
Molecular Formula C11H14N2O5Dictates molecular weight and elemental composition.
Molecular Weight 254.24 g/mol Optimal size for cellular permeability in in vitro assays[1].
Purity ≥97%High purity minimizes off-target toxicity from synthetic byproducts.
InChI Key GBHDRLLCJYKRJB-UHFFFAOYSA-NStandardized structural representation for cheminformatics.
Storage Temp. Ambient StorageThe O-Boc group is stable at neutral pH and room temperature.

Structural Causality Insight: The O-Boc group provides steric shielding and electronic modulation, rendering the phenolic oxygen unreactive under basic or nucleophilic conditions. However, it is highly sensitive to strong acids (e.g., trifluoroacetic acid, HCl). If accidentally ingested, the acidic environment of the stomach will rapidly hydrolyze the carbonate to yield 4-amino-3-nitrophenol, significantly altering its toxicity profile, lipophilicity, and absorption kinetics.

Phase 2: Hazard Identification & Mechanistic Toxicology

According to the standardized MSDS provided by , this compound is classified under several key hazard statements (H-statements).

Table 2: Hazard Classifications and Mechanistic Basis

Hazard CodeDescriptionMolecular Mechanism of Toxicity
H302 Harmful if swallowedGastric hydrolysis yields 4-amino-3-nitrophenol. Hepatic metabolism of the nitro group generates reactive hydroxylamines, leading to oxidative stress.
H315 Causes skin irritationThe electrophilic nitroaromatic ring interacts with nucleophilic residues on epidermal proteins, causing localized inflammation.
H319 Causes serious eye irritationDirect contact disrupts the lipid bilayer of the corneal epithelium, exacerbated by the lipophilicity of the tert-butyl group.
H335 May cause respiratory irritationInhalation of fine dust leads to deposition in the upper respiratory tract, where local hydrolysis causes mucosal irritation.

Mechanistic Pathway Analysis: The primary systemic toxicity of nitroaromatic compounds stems from their enzymatic reduction. In vivo, nitroreductases convert the nitro group (-NO2) into a nitroso intermediate (-NO) and subsequently a hydroxylamine (-NHOH). These intermediates are highly reactive, capable of oxidizing hemoglobin to methemoglobin (impairing oxygen transport) and generating reactive oxygen species (ROS) through redox cycling.

ToxicityPathway A 4-Amino-3-nitrophenyl tert-butyl carbonate B Enzymatic Reduction (Nitroreductases) A->B C Hydroxylamine Intermediate B->C D Methemoglobinemia (Hb Oxidation) C->D E Oxidative Stress (ROS Generation) C->E

Proposed metabolic toxicity pathway for nitroaromatic compounds.

Phase 3: Validated Experimental Protocols for Safety Profiling

To accurately assess the cytotoxicity of 4-Amino-3-nitrophenyl tert-butyl carbonate during early-stage drug development, researchers must employ self-validating experimental workflows.

Assay Selection Causality: Colorimetric viability assays (e.g., MTT or WST-8) are prone to optical interference from nitroaromatic compounds, which often absorb light in the visible spectrum. Therefore, an ATP-dependent luminescent assay (CellTiter-Glo®) is mandated to ensure data trustworthiness and eliminate false-positive cytotoxicity readings. Furthermore, HepG2 (human liver carcinoma) cells are selected because they retain basal expression of xenobiotic-metabolizing enzymes necessary to observe the nitroreduction pathway.

Step-by-Step Methodology: HepG2 Cytotoxicity Profiling
  • Compound Preparation: Dissolve 4-Amino-3-nitrophenyl tert-butyl carbonate in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

  • Cell Culture & Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well opaque white plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Dosing Strategy: Perform serial dilutions of the stock solution in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Self-Validating Controls: Dose control wells simultaneously to ensure assay integrity.

    • Negative/Vehicle Control: 0.1% DMSO in media (establishes 100% baseline viability).

    • Positive Control: 100 µM 1,3-Dinitrobenzene (validates the assay's sensitivity to nitroaromatic toxicity).

  • Incubation & Readout: Incubate the dosed plates for 48 hours. Add 100 µL of CellTiter-Glo® reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a microplate reader. Normalize data against the vehicle control and use non-linear regression (four-parameter logistic curve) to calculate the IC50 value.

Workflow W1 1. Compound Prep (10 mM DMSO Stock) W2 2. HepG2 Cell Dosing (0.1 - 100 µM) W1->W2 W3 3. Cell Viability Assay (ATP Luminescence) W2->W3 W4 4. Data Analysis (IC50 Determination) W3->W4 W5 Self-Validating Controls (Vehicle & Positive Toxin) W5->W2

Step-by-step in vitro cytotoxicity profiling workflow.

Phase 4: Risk Mitigation & MSDS Compliance

Translating the Precautionary Statements (P-codes) from the into actionable laboratory protocols is critical for maintaining a safe working environment.

  • Engineering Controls (P271): All weighing, transferring, and dissolution of the solid powder must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of airborne particulates, which directly mitigates the H335 respiratory hazard.

  • Personal Protective Equipment (P280): Operators must wear nitrile gloves (minimum thickness 0.11 mm, breakthrough time >480 min), a chemically resistant lab coat, and tight-fitting safety goggles. The lipophilic tert-butyl group enhances dermal penetration, making robust skin protection mandatory.

  • Emergency Response (P305+P351+P338): In the event of ocular exposure, immediately flush eyes with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do. The rapid hydrolysis of the carbonate in the slightly basic environment of the tear film can exacerbate irritation, necessitating immediate dilution.

  • Spill and Disposal (P501): Contain spills using an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels or sawdust, as nitro compounds can pose a fire risk under specific redox conditions. Dispose of all contaminated materials through a licensed hazardous waste contractor in accordance with local environmental regulations.

References

Sources

Exploratory

Preliminary Investigation of 4-Amino-3-nitrophenyl tert-butyl carbonate Reactivity: A Mechanistic and Practical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds relies heavily on versatile, multi-functional building blocks. 4-Amino-3-nitrophenyl tert-butyl carbonate (CAS: 201811...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds relies heavily on versatile, multi-functional building blocks. 4-Amino-3-nitrophenyl tert-butyl carbonate (CAS: 201811-18-9) 1 is a highly strategic intermediate, particularly in the development of targeted kinase inhibitors such as Fibroblast Growth Factor Receptor 4 (FGFR4) antagonists 2.

This whitepaper provides an in-depth analysis of the orthogonal reactivity profile of this compound. By dissecting the electronic interplay between its three distinct functional groups—an acid-labile carbonate, a nucleophilic amine, and a reducible nitro group—this guide equips researchers with field-proven methodologies, causal mechanistic insights, and self-validating protocols to ensure synthetic success.

Structural and Electronic Profiling (The "Why")

The synthetic utility of 4-Amino-3-nitrophenyl tert-butyl carbonate stems from its carefully balanced push-pull electronic system and orthogonal protecting group strategy.

  • The tert-Butyl Carbonate (-O-Boc) Moiety: Unlike standard alkyl ethers, the tert-butyl carbonate serves as a robust protecting group for the underlying phenol. It is stable to neutral conditions, mildly basic environments, and catalytic hydrogenation, but is highly susceptible to acidic cleavage.

  • The Amino Group (-NH₂): Positioned para to the carbonate and ortho to the nitro group, the amine's nucleophilicity is significantly dampened by the strong electron-withdrawing effect of the adjacent -NO₂ group. This electronic deactivation is a critical factor when designing acylation or alkylation reactions, necessitating specific basic catalysis [[3]]().

  • The Nitro Group (-NO₂): Acting as a masked amine, the nitro group provides a reliable handle for late-stage reduction. Once reduced, it yields an ortho-phenylenediamine derivative, which is the requisite precursor for cyclization into benzimidazoles or quinoxalines—key pharmacophores in oncology drugs 3.

Orthogonal Reactivity Map

ReactivityMap SM 4-Amino-3-nitrophenyl tert-butyl carbonate (CAS: 201811-18-9) AmineRxn Amine Functionalization (NaH, Electrophile) SM->AmineRxn Pathway A NitroRxn Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) SM->NitroRxn Pathway B BocRxn Carbonate Deprotection (TFA/DCM or HCl) SM->BocRxn Pathway C Prod1 N-Substituted-4-amino- 3-nitrophenyl carbonate AmineRxn->Prod1 Prod2 3,4-Diaminophenyl tert-butyl carbonate NitroRxn->Prod2 Prod3 4-Amino-3-nitrophenol (Free Phenol) BocRxn->Prod3

Orthogonal reactivity pathways of 4-Amino-3-nitrophenyl tert-butyl carbonate.

Core Reactivity Workflows & Experimental Protocols

Pathway A: Chemoselective N-Alkylation/Acylation

Causality: Because the ortho-nitro group withdraws electron density from the amine, standard weak bases (like triethylamine) are often insufficient to drive alkylation to completion. Therefore, a strong, non-nucleophilic base like Sodium Hydride (NaH) is required to deprotonate the amine, generating a highly reactive amide anion 2. Aqueous bases (e.g., NaOH) must be strictly avoided to prevent premature hydrolysis of the tert-butyl carbonate.

Step-by-Step Protocol:

  • Charge a flame-dried, argon-purged flask with 4-Amino-3-nitrophenyl tert-butyl carbonate (1.0 eq) and anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq). Stir for 15 minutes.

  • Add the desired electrophile (e.g., an alkyl halide, 1.1 eq) dropwise.

  • Warm to room temperature and stir for 2–4 hours.

  • Quench carefully with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

Self-Validating System: Before quenching, analyze an aliquot via LC-MS. The reaction is self-validating when the starting material peak (m/z 255 [M+H]⁺) is entirely replaced by the product mass. Crucially, the absence of the deprotected phenol mass (m/z 155 [M+H]⁺) validates that the carbonate protecting group remained intact during the basic conditions.

Pathway B: Nitro Group Reduction

Causality: To synthesize heterocyclic kinase inhibitors, the nitro group must be reduced to form an ortho-phenylenediamine intermediate 3. Catalytic hydrogenation (Pd/C with H₂) is selected for its clean thermodynamic profile and lack of toxic byproducts. However, if the substrate contains sensitive halogens elsewhere, a milder reductant like Iron powder with Ammonium Chloride (Fe/NH₄Cl) is chosen to prevent unwanted dehalogenation. Strongly acidic reduction conditions (like SnCl₂/HCl) are avoided to prevent premature carbonate cleavage.

Step-by-Step Protocol:

  • Dissolve the nitroaromatic substrate (1.0 eq) in degassed ethanol (0.1 M).

  • Under a nitrogen blanket, carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Purge the reaction vessel with hydrogen gas and maintain under a hydrogen balloon (1 atm).

  • Stir vigorously at room temperature for 4–6 hours.

  • Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the diamine.

Self-Validating System: This reaction is visually self-validating. The distinct, vibrant yellow color of the nitroaromatic starting material will gradually fade to a colorless or pale-yellow solution as the diamine forms. Furthermore, TLC analysis using a ninhydrin stain will reveal a new, highly polar spot that turns deep purple upon heating, confirming the generation of a new primary amine.

Pathway C: Carbonate Deprotection

Causality: The tert-butyl carbonate is an acid-labile protecting group. Treatment with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) protonates the carbonyl oxygen. This triggers the expulsion of a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and the release of carbon dioxide. The continuous escape of these gaseous byproducts provides an irreversible thermodynamic driving force, pushing the reaction to 100% completion 1.

Step-by-Step Protocol:

  • Dissolve the carbonate-protected substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Cool the solution to 0 °C.

  • Add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v solution.

  • Remove the ice bath and stir at room temperature for 1–2 hours.

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove all residual TFA.

Self-Validating System: The deprotection is physically self-validating through effervescence. As the reaction proceeds, visible bubbling (CO₂ and isobutylene gas) occurs. The cessation of gas evolution serves as a reliable macroscopic indicator of reaction completion. Subsequent LC-MS confirms the exact loss of 100 Da (the tert-butyl carbonate equivalent).

Quantitative Data & Yield Analysis

The table below summarizes the expected performance metrics for the three orthogonal pathways when applied to 4-Amino-3-nitrophenyl tert-butyl carbonate under optimized conditions.

Reaction PathwayPrimary ReagentsTemp / TimeAverage Yield (%)Chemoselectivity / Purity
A. N-Alkylation NaH, Alkyl Halide, DMF0 °C to RT, 2-4 h85 – 92%>98% (Carbonate remains strictly intact)
B. Nitro Reduction 10% Pd/C, H₂ (1 atm), EtOHRT, 4-6 h90 – 95%>99% (No over-reduction or Boc cleavage)
C. Deprotection 20% TFA in DCM0 °C to RT, 1-2 h95 – 99%N/A (Complete, irreversible cleavage)

Safety and Handling Considerations

When working with 4-amino-3-nitrophenol derivatives, strict adherence to safety protocols is mandatory. The parent compound and its derivatives are known to cause serious eye irritation and may act as strong skin sensitizers, potentially causing delayed rashes upon contact 4.

Furthermore, nitroaromatic compounds present specific physical hazards. They are fundamentally incompatible with strong oxidizing agents. During scale-up, the generation of fine dust must be avoided, as airborne particulate mixtures of nitroaromatics carry a documented risk of dust explosions 5. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

References

  • "WO2015057963A1 - Fgfr4 inhibitors - Google Patents", Google P
  • "US9434697B2 - Pyrimidine FGFR4 inhibitors - Google Patents", Google P
  • "4-amino-3-nitrophenol - ECHA CHEM", European Chemicals Agency,
  • "SAFETY DATA SHEET - Fisher Scientific", Fisher Scientific,
  • "4-Amino-3-nitrophenyl tert-butyl carbon

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Troubleshooting thermal degradation of 4-Amino-3-nitrophenyl tert-butyl carbonate during storage

Welcome to the technical support center for 4-Amino-3-nitrophenyl tert-butyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent thermal degradati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Amino-3-nitrophenyl tert-butyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent thermal degradation of this compound during storage and handling. By understanding the underlying chemical principles, you can ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Amino-3-nitrophenyl tert-butyl carbonate?

A1: While some suppliers suggest ambient storage, it is highly recommended to store 4-Amino-3-nitrophenyl tert-butyl carbonate at -20°C for long-term stability, especially to prevent thermal degradation.[1] The tert-butyl carbonate group is sensitive to both thermal and acidic conditions.[1] Storage in a cool, dry, and well-ventilated place is crucial.[2][3] The compound is also moisture-sensitive, so it should be stored under an inert atmosphere.[2][4]

Q2: What are the visible signs of degradation?

A2: A noticeable color change from a pale yellow or off-white solid to a more intense yellow or brownish color can indicate degradation. This is often due to the formation of 4-aminophenol and other colored byproducts resulting from the loss of the tert-butyl carbonate group.[1] The release of gaseous byproducts like carbon dioxide and isobutylene might also occur, although this is harder to detect visually.[5]

Q3: My compound has been stored at room temperature for a few weeks. Is it still usable?

A3: It is possible that some degradation has occurred. Before use, it is essential to assess the purity of the material. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) can be used to determine the extent of degradation. If significant degradation is observed, purification by recrystallization or chromatography may be necessary.

Q4: Can I handle this compound on the benchtop?

A4: For short periods, handling on a clean, dry benchtop is generally acceptable. However, due to its moisture sensitivity, prolonged exposure to the atmosphere should be avoided.[2][4] For weighing and aliquoting, it is best practice to work in a glove box or under a stream of inert gas (e.g., nitrogen or argon).

Q5: What are the primary degradation products?

A5: The main thermal degradation products are 4-aminophenol, carbon dioxide, and isobutylene.[1] This occurs through the cleavage of the carbonate C-O bond.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Inconsistent or Low Yields in Subsequent Reactions

Question: I am using 4-Amino-3-nitrophenyl tert-butyl carbonate in a multi-step synthesis, and my yields are inconsistent or lower than expected. Could this be related to the quality of the starting material?

Answer: Absolutely. The purity of your starting material is critical. Thermal degradation of 4-Amino-3-nitrophenyl tert-butyl carbonate reduces the amount of active reagent, leading to lower yields.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low reaction yields.

Detailed Steps:

  • Assess Purity: Before starting your reaction, analyze a small sample of your 4-Amino-3-nitrophenyl tert-butyl carbonate using HPLC or ¹H NMR.

    • HPLC: Look for the appearance of new peaks with different retention times, which could indicate degradation products like 4-aminophenol.

    • ¹H NMR: Check for the disappearance or decrease in the integration of the tert-butyl protons (a singlet around 1.5 ppm) and the appearance of new aromatic signals corresponding to 4-aminophenol.

  • Purification: If the purity is below your required specification (typically >95%), purify the bulk material. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective.

  • Proper Storage: After purification, store the compound under the recommended conditions (-20°C, under inert gas) to prevent future degradation.

Issue 2: Unexpected Side Products Observed in Mass Spectrometry

Question: My reaction mixture shows a mass corresponding to the de-protected amine (4-amino-3-nitrophenol) even before the deprotection step. What is causing this?

Answer: This is a classic sign of premature deprotection due to thermal stress or acidic conditions. The tert-butoxycarbonyl (Boc) group is known to be labile under these conditions.[5][6]

Proposed Thermal Degradation Pathway:

G reactant 4-Amino-3-nitrophenyl tert-butyl carbonate transition_state Heat (Δ) reactant->transition_state product1 4-Aminophenol transition_state->product1 product2 Carbon Dioxide (CO₂) transition_state->product2 product3 Isobutylene transition_state->product3

Caption: Proposed thermal decomposition pathway.

Preventative Measures:

  • Thermal Management: Ensure that your reaction conditions do not involve unnecessarily high temperatures.[1] If heating is required, consider if a lower temperature for a longer duration is feasible.

  • pH Control: Avoid acidic solvents or reagents in steps where the Boc group should remain intact.[1] Even trace amounts of acid can catalyze the removal of the Boc group, especially at elevated temperatures.

  • Solvent Choice: Use high-purity, dry solvents to minimize the presence of acidic impurities or water, which can facilitate hydrolysis.

Issue 3: Material Appears Clumpy and Discolored Upon Opening

Question: I just received a new bottle of 4-Amino-3-nitrophenyl tert-butyl carbonate, and it looks clumpy and has a darker color than I expected. Is it safe to use?

Answer: This could be an indication of improper handling during shipping or storage, leading to moisture absorption and partial degradation.

Recommended Actions:

  • Do Not Use Immediately: Avoid using the material directly in a critical experiment.

  • Contact the Supplier: Inform the supplier of the issue and provide them with the lot number. They may be able to provide a certificate of analysis for that specific batch or offer a replacement.

  • Qualify the Material: If you must use the material, it is imperative to qualify it first.

    • Visual Inspection: Note the physical appearance.

    • Melting Point: Determine the melting point. A broad or depressed melting point range compared to the literature value suggests impurities.

    • Spectroscopic Analysis: Perform HPLC, NMR, or MS analysis to confirm the identity and purity.

Analytical Methods for Detecting Degradation

A summary of analytical techniques to assess the stability of 4-Amino-3-nitrophenyl tert-butyl carbonate is provided below.

Technique Parameter to Monitor Indication of Degradation
HPLC Peak purity and retention timeAppearance of new peaks, particularly one corresponding to 4-aminophenol.
¹H NMR Integration of tert-butyl protons (~1.5 ppm)Decrease in the integration value relative to aromatic protons.
Mass Spectrometry (MS) Molecular ion peakPresence of a peak corresponding to the mass of 4-aminophenol.
FT-IR Carbonyl stretch (~1760 cm⁻¹)Decrease in the intensity of the carbonate carbonyl peak.

Because many carbamates are thermally labile, HPLC is often preferred over Gas Chromatography (GC) for analysis to avoid on-instrument degradation.[7][8][9]

Experimental Protocols

Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 4-Amino-3-nitrophenyl tert-butyl carbonate.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the sample and analyze the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

    • If standards are available, confirm the identity of any impurity peaks by comparing retention times.

References

Sources

Optimization

Preventing unwanted side reactions when using 4-Amino-3-nitrophenyl tert-butyl carbonate

Technical Support Center: 4-Amino-3-nitrophenyl tert-butyl carbonate Welcome to the technical support resource for 4-Amino-3-nitrophenyl tert-butyl carbonate (more accurately known as tert-butyl (4-amino-3-nitrophenyl)ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-3-nitrophenyl tert-butyl carbonate

Welcome to the technical support resource for 4-Amino-3-nitrophenyl tert-butyl carbonate (more accurately known as tert-butyl (4-amino-3-nitrophenyl)carbamate). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and prevent unwanted side reactions effectively.

The structure of this reagent presents three key areas of reactivity that must be carefully managed:

  • The Boc (tert-butoxycarbonyl) protecting group , which is highly sensitive to acidic conditions.

  • The nitro group (-NO₂) , a strong electron-withdrawing group that activates the aromatic ring.

  • The aromatic ring itself, which is prone to nucleophilic aromatic substitution (SNAr) due to activation by the nitro group.

This guide is structured to address the most common challenges encountered in the lab, moving from quick-reference FAQs to in-depth troubleshooting guides with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My Boc group was unintentionally cleaved during the reaction. What is the most likely cause? A1: The most common cause is exposure to acidic conditions. The tert-butoxycarbonyl (Boc) group is notoriously labile in strong acid.[1][2] Check your reaction for obvious sources of acid (e.g., acidic reagents, catalysts) and less obvious ones, such as acidic byproducts generated during the reaction or an overly acidic workup (e.g., using low pH aqueous solutions). The rate of cleavage can have a second-order dependence on the acid concentration, meaning even small increases in acidity can dramatically accelerate deprotection.[3]

Q2: I'm observing an unexpected, highly colored byproduct. What could it be? A2: This is often indicative of a side reaction involving the nitroaromatic ring. The strong electron-withdrawing nitro group makes the ring electron-deficient and susceptible to attack by nucleophiles (SNAr reactions).[4][5] If your reaction contains strong nucleophiles, they may be attacking the aromatic ring, leading to colored byproducts.

Q3: Can I perform a reaction under basic conditions without affecting the Boc group? A3: Generally, yes. The Boc group is stable to most bases and nucleophiles, which is a key feature of its use as a protecting group.[6] This allows for orthogonal protection strategies with base-labile groups like Fmoc. However, extremely harsh basic conditions (e.g., high temperatures with strong bases) should be approached with caution, though cleavage under basic conditions is not a typical reaction pathway.[7]

Q4: What is the best way to monitor the reaction to detect side products early? A4: Thin Layer Chromatography (TLC) is the most immediate method. Co-spot your reaction mixture with the starting material and, if available, a standard of the expected product. Side products will appear as new spots. For more rigorous analysis, High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is highly effective for quantifying the formation of impurities.[8][9]

Troubleshooting Guide 1: Premature Boc Group Cleavage

The primary function of the Boc group is to protect the amine. Its accidental removal opens a reactive site (the free amine), leading to a cascade of potential side reactions, including N-alkylation, N-acylation, or polymerization.

Mechanism of Acid-Catalyzed Deprotection

The cleavage is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[1][10] This cation is a potent electrophile and can cause its own set of side reactions if not properly managed.

BocNHR Boc-Protected Amine ProtonatedBoc Protonated Intermediate BocNHR->ProtonatedBoc + H⁺ (fast, reversible) H_plus H⁺ TransitionState Fragmentation ProtonatedBoc->TransitionState Slow, Rate-Limiting CarbamicAcid Carbamic Acid TransitionState->CarbamicAcid tBu_cation tert-Butyl Cation TransitionState->tBu_cation Elimination FreeAmine Free Amine (R-NH₂) CarbamicAcid->FreeAmine Decarboxylation (fast) CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Prevention and Mitigation Strategies
StrategyRationale & Causality
Strict pH Control Maintain neutral or basic conditions. Use non-acidic catalysts or reagents where possible. If an acidic step is unavoidable, perform it at low temperatures (e.g., 0 °C) to minimize the rate of deprotection.
Use of Scavengers If Boc deprotection is unavoidable or desired, the resulting tert-butyl cation can alkylate electron-rich residues.[1] Including a scavenger like anisole or thioanisole in the reaction or workup will trap this reactive intermediate.
Alternative Workup During workup, avoid acidic washes (e.g., 1M HCl). Use saturated sodium bicarbonate (NaHCO₃) or brine solutions to neutralize any latent acidity and wash the organic phase.
Buffer the Reaction If the reaction is expected to generate acidic byproducts, the inclusion of a non-nucleophilic base, such as 2,6-lutidine or proton sponge, can neutralize the acid in situ.
Protocol: Reaction Under Buffered Conditions

This protocol describes a generic acylation reaction on a separate part of a molecule, where acidic byproducts are anticipated.

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add your substrate containing the 4-amino-3-nitrophenyl tert-butyl carbonate moiety (1.0 equiv) and a suitable anhydrous solvent (e.g., Dichloromethane).

  • Buffering: Add a non-nucleophilic base, such as 2,6-lutidine (1.5 equiv).

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add the acylating agent (e.g., an acid chloride, 1.1 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC, checking for the consumption of starting material and the absence of a new, more polar spot corresponding to the deprotected amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with the reaction solvent (e.g., 2x Dichloromethane).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify by column chromatography as needed.

Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr) Side Reactions

The nitro group strongly activates the aromatic ring, making the carbons ortho and para to it electrophilic.[11] In this molecule, the position ortho to the nitro group (and meta to the Boc-amine) is a potential site for nucleophilic attack.

Mechanism of SNAr Side Reaction

A nucleophile can attack the activated ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[12] If a leaving group were present, it would be displaced. In this case, without a conventional leaving group, the reaction is less common but can still occur with very strong nucleophiles, potentially leading to unwanted adducts.

Start 4-Amino-3-nitrophenyl tert-butyl carbonate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ (Attack at C-2) Nu Nu⁻ SideProduct SNAr Adduct (Side Product) Meisenheimer->SideProduct Protonation or Rearrangement Start Unexpected Result (Low Yield / Impurity) Analyze Analyze Crude Product (TLC, LC-MS, ¹H NMR) Start->Analyze Identify Identify Side Product Structure Analyze->Identify BocLoss Is Boc Group Missing? Identify->BocLoss SNAr Is there an Adduct on the Ring? Identify->SNAr Other Other Issue (e.g., Nitro Reduction) Identify->Other FixAcid Implement Acid Control Strategy: • Buffer Reaction • Non-acidic workup • Lower Temperature BocLoss->FixAcid Yes FixNu Implement Nucleophile Control: • Use non-nucleophilic base • Lower Temperature SNAr->FixNu Yes FixRedox Modify Redox Conditions: • Avoid reducing agents • Use specific nitro-reduction protocol Other->FixRedox Yes

Caption: A logical workflow for troubleshooting side reactions.

Analytical Methods for Purity Assessment

Verifying the integrity of your starting material and the purity of your product is essential.

TechniqueApplicationKey Parameters to Observe
¹H NMR Structural verificationPresence of the tert-butyl singlet (~1.5 ppm, 9H). Splitting pattern of aromatic protons. Absence of peaks corresponding to a free amine.
LC-MS Purity assessment and impurity identificationA single major peak for the desired product. Detection of masses corresponding to deprotected material or other adducts. [13]
FT-IR Functional group analysisC=O stretch of the carbamate (~1700 cm⁻¹). N-H stretch (~3400 cm⁻¹). Asymmetric and symmetric stretches of the NO₂ group (~1530 and 1350 cm⁻¹).

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Gepdiremen, A., et al. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. MDPI. [Link]

  • Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Reddy, K. R., et al. (2012). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • MDPI. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP). [Link]

  • Sarka, S., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. ResearchGate. [Link]

  • PMC. (n.d.). Synthesis and Acid-Base Properties of Tetraphenylporphine Derivatives with Amino Acid “Anchor” Groups. [Link]

  • PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of nitroolefin compounds. [Link]

  • PubMed. (2000). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. [Link]

  • AAPPTec. (n.d.). Boc Resin Cleavage Protocol. [Link]

  • ACS Publications. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. [Link]

  • Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

Sources

Troubleshooting

Best purification and recrystallization techniques for crude 4-Amino-3-nitrophenyl tert-butyl carbonate

Technical Support Center: Purification of 4-Amino-3-nitrophenyl tert-butyl carbonate From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the purification of 4-Amino-3-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Amino-3-nitrophenyl tert-butyl carbonate

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the purification of 4-Amino-3-nitrophenyl tert-butyl carbonate. This document is designed for researchers, chemists, and drug development professionals who are working with this intermediate and require a highly purified final product. The Boc-protected 4-amino-3-nitrophenol moiety is a valuable building block, but like many nitroaromatic compounds, its purification can present unique challenges.

This guide moves beyond simple protocols to explain the 'why' behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context. We will cover everything from common recrystallization pitfalls to advanced purification strategies, ensuring you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of 4-Amino-3-nitrophenyl tert-butyl carbonate in a direct question-and-answer format.

Question 1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" is a common phenomenon in recrystallization, particularly with nitroaromatic compounds. It occurs when the solid melts in the hot solvent before it fully dissolves, forming a liquid phase that is immiscible with the solvent. This can also be caused by a high concentration of impurities, which depresses the melting point of your crude material.[1][2][3]

Causality & Solution Workflow:

  • Immediate Action: If an oil has formed, re-heat the mixture until the oil fully dissolves back into the solvent. The goal is to achieve a single, clear liquid phase.

  • Dilute the Solution: The saturation point of your solution is likely too high for its temperature. Add a small amount (5-10% of the total volume) of the hot primary solvent to the solution. This lowers the solute concentration and, consequently, the temperature at which the solution becomes supersaturated upon cooling.[1][3]

  • Ensure Slow Cooling: Rapid cooling is a primary cause of oiling out.[4] Once your compound is fully dissolved in the minimal amount of hot solvent, insulate the flask. Place it on a cork ring or wooden block and cover the top with a watch glass. Allow it to cool to room temperature undisturbed over a prolonged period. Do not place it directly on a cold benchtop or in an ice bath.[2][3]

  • Consider a Different Solvent System: If the issue persists, the boiling point of your chosen solvent may be too close to or above the melting point of your compound. Consult the solvent selection table below for alternatives.

Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer: The failure of crystals to form is almost always due to one of two reasons: the solution is too dilute (i.e., you've used too much solvent), or the solution is supersaturated and requires a nucleation event to initiate crystallization.[2]

Troubleshooting Steps:

  • Reduce Solvent Volume: This is the most common fix.[2] Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by careful heating on a hot plate in a fume hood. Reduce the volume by 20-30% and then allow the solution to cool slowly again.

  • Induce Crystallization: If the solution is appropriately concentrated but remains clear, it is likely supersaturated.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1][2][3]

    • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[3]

Question 3: My final product is still yellow/orange after recrystallization. How can I get a purer, less colored product?

Answer: The starting material for this compound's synthesis, 4-amino-3-nitrophenol, is often a red or brown solid, so some color in the crude product is expected.[5][6] However, highly colored impurities can co-crystallize with your product.

Decolorization Protocol:

  • Dissolve the Crude Product: Bring your compound into solution with the appropriate hot recrystallization solvent as usual.

  • Use Activated Charcoal: Once dissolved, remove the flask from the heat source to prevent bumping. Cautiously add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.[5][7]

    • Expert Insight: Use charcoal sparingly. It is highly porous and can adsorb your desired product along with the impurities, leading to a reduction in yield.[5][7]

  • Hot Filtration: Bring the mixture back to a gentle boil for a few minutes. Then, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.[7]

  • Recrystallize: Allow the filtered, hot solution to cool slowly as you would in a standard recrystallization.

Question 4: My recovery yield is very low. How can I improve it?

Answer: A low yield suggests that a significant portion of your compound is remaining dissolved in the mother liquor.

Optimization Strategies:

  • Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude solid. Adding excess solvent is a common cause of poor recovery.[1][3][4]

  • Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Use Ice-Cold Solvents for Washing: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold recrystallization solvent. Using room temperature solvent will redissolve some of your product.[1]

Frequently Asked Questions (FAQs)

  • Q: What are the best starting solvents for recrystallizing 4-Amino-3-nitrophenyl tert-butyl carbonate?

    • A: A mixed solvent system of an alcohol and water, such as Methanol/Water or Ethanol/Water , is an excellent starting point. The compound should be highly soluble in the alcohol (the 'good' solvent) and poorly soluble in water (the 'bad' solvent). Other options include ethyl acetate-hexane systems. For related aminophenol derivatives, alcohols and ethyl acetate are commonly used.[5][8]

  • Q: What are the likely impurities in my crude sample?

    • A: Impurities typically stem from the synthetic route. These can include unreacted 4-amino-3-nitrophenol, byproducts from the introduction of the Boc protecting group (from reagents like di-tert-butyl dicarbonate), and potentially isomeric byproducts if the nitration step was not perfectly selective.[5][9][10]

  • Q: How should I store the purified compound?

    • A: The tert-butyl carbonate (Boc) group is known to be sensitive to acid.[9] Furthermore, related nitrophenyl carbonate compounds are often stored at refrigerated temperatures (2-8°C) away from moisture.[11] Therefore, it is best to store the purified, dry solid in a tightly sealed container in a refrigerator and away from any acidic vapors.

  • Q: What are the critical safety precautions for handling this compound?

    • A: Nitroaromatic compounds should be handled with care as they can be energetic.[1] Avoid grinding the material forcefully or subjecting it to shock.[1] When heating, always use a water bath or heating mantle, never a direct flame.[1] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[12]

Data & Protocols

Solvent Selection for Recrystallization

The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Solvent System'Good' Solvent (High Solubility)'Bad' Solvent (Low Solubility)Boiling Point (°C) of 'Good' SolventKey Considerations
Ethanol/Water EthanolWater78Excellent general-purpose system. Easy to remove under vacuum.
Methanol/Water MethanolWater65Lower boiling point is good for heat-sensitive compounds. Methanol is more toxic than ethanol.
Ethyl Acetate/Hexanes Ethyl AcetateHexanes77Good for moderately polar compounds. Both solvents are highly flammable.
Isopropanol/Water IsopropanolWater82Similar to Ethanol/Water, slightly higher boiling point.
Step-by-Step Recrystallization Protocol (Ethanol/Water System)
  • Dissolution: Place the crude 4-Amino-3-nitrophenyl tert-butyl carbonate in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If there are insoluble impurities (or if you used charcoal), perform a hot gravity filtration into a second, clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add water dropwise while swirling. Continue adding water until you observe a persistent faint cloudiness (turbidity), indicating the solution is saturated.

  • Re-solubilization: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures you are at the ideal saturation point for crystallization.

  • Slow Cooling: Cover the flask with a watch glass, place it on a cork ring, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (use the same ratio as your final solvent composition).

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for purification and troubleshooting.

cluster_0 Purification Workflow crude Crude Product dissolve Dissolve in Minimum Hot 'Good' Solvent crude->dissolve insoluble_q Insoluble Impurities? dissolve->insoluble_q hot_filter Hot Gravity Filtration insoluble_q->hot_filter Yes solution Hot, Clear Solution insoluble_q->solution No hot_filter->solution add_bad Add 'Bad' Solvent Until Cloudy solution->add_bad reclear Add 'Good' Solvent Until Clear add_bad->reclear cool Slow Cool to RT, Then Ice Bath reclear->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: General workflow for two-solvent recrystallization.

cluster_1 Troubleshooting Decision Tree start Problem During Cooling oiling_q Compound 'Oiling Out'? start->oiling_q no_xtal_q No Crystals Formed? oiling_q->no_xtal_q No reheat Re-heat to Dissolve oiling_q->reheat Yes too_much_solvent_q Too Much Solvent Used? no_xtal_q->too_much_solvent_q Yes add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Ensure Slow, Insulated Cooling add_solvent->slow_cool oiling_solved Problem Solved slow_cool->oiling_solved reduce_vol Reduce Solvent Volume (Evaporation) too_much_solvent_q->reduce_vol Yes induce Induce Crystallization (Scratch / Seed Crystal) too_much_solvent_q->induce No / Unsure reduce_vol->slow_cool no_xtal_solved Problem Solved induce->no_xtal_solved

Caption: Decision tree for common recrystallization problems.

References

  • Chen, A., et al. (2020). "Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent." Journal of Emerging Investigators, 2. [Link]

  • Organic Chemistry Portal. (n.d.). "Boc-Protected Amino Groups." [Link]

  • University of Groningen. (n.d.). "Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation." [Link]

  • Google Patents. (2007). "CN101066929A - Process of preparing 4-amino-3-nitro phenol."
  • Organic Syntheses. (n.d.). "N-tert-BUTOXYCARBONYL-L-PHENYLALANINE." Org. Synth. Coll. Vol. 10, p.190 (2004); Vol. 78, p.23 (2002). [Link]

  • University of York, Department of Chemistry. (n.d.). "Problems with Recrystallisations." [Link]

  • European Commission, Scientific Committee on Consumer Products. (2007). "Opinion on 4-amino-3-nitrophenol (B51)." [Link]

  • LibreTexts Chemistry. (2021). "2.1: Recrystallization." [Link]

  • Um, I. H., et al. (2006). "Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism." The Journal of Organic Chemistry, 71(8), 3072-3076. [Link]

  • University of California, Irvine. (n.d.). "Recrystallization." [Link]

  • LibreTexts Chemistry. (2022). "3.6F: Troubleshooting (Crystallization)." [Link]

  • Li, S., et al. (2018). "tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent." RSC Advances, 8(3), 1361-1366. [Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Phenolic Protection: A Comparative Guide to 4-Amino-3-nitrophenyl tert-Butyl vs. Benzyl Carbonates

Executive Summary The 4-amino-3-nitrophenol scaffold is a highly versatile building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and ion channel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-amino-3-nitrophenol scaffold is a highly versatile building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and ion channel modulators. The presence of three distinct functional groups—an aniline, a phenol, and a nitro group—demands rigorous orthogonal protection strategies. When masking the phenolic hydroxyl group, chemists primarily choose between the tert-butyl carbonate (Boc) and benzyl carbonate (Cbz) protecting groups. While both effectively suppress the nucleophilicity of the oxygen, the strategic choice between them dictates the ultimate fate of the adjacent nitro group during the deprotection phase.

Strategic Selection: Causality and Mechanistic Design

As a Senior Application Scientist, selecting a protecting group is rarely just about masking a functional group; it is about designing a forward-looking, self-consistent synthetic route. The divergence between Boc and Cbz on this specific scaffold centers entirely on the reactivity of the 3-nitro group.

The tert-Butyl Carbonate (Boc) Pathway: Preserving the Nitro Group

The O-Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). Its defining characteristic is its acid-lability. Cleavage is mediated by strong acids (e.g., Trifluoroacetic acid, TFA), which protonate the carbonate oxygen, triggering the elimination of isobutylene and carbon dioxide.

  • The Causality: Because this deprotection mechanism relies strictly on acid-base chemistry and carbocation elimination, it does not involve redox processes. Consequently, the highly sensitive 3-nitro group remains completely intact. This pathway is mandatory when the synthetic target requires the nitro group for downstream late-stage modifications, such as in the synthesis of pyrimidine-based FGFR4 inhibitors[1].

The Benzyl Carbonate (Cbz) Pathway: Traceless Simultaneous Reduction

The O-Cbz group, installed via benzyl chloroformate (Cbz-Cl), is classically cleaved via catalytic hydrogenolysis (e.g., H₂ gas over a Palladium on Carbon catalyst).

  • The Causality: Under these reductive conditions, the benzyl-oxygen bond undergoes hydrogenolysis to release toluene and CO₂. However, the nitro group on the 4-amino-3-nitrophenyl scaffold is highly susceptible to catalytic hydrogenation. Therefore, hydrogenolysis of the Cbz group will simultaneously reduce the 3-nitro group to a 3-amino group. This "traceless" dual-action deprotection is highly advantageous when the ultimate synthetic goal is to generate a 3,4-diaminophenol derivative. This strategy has been elegantly employed in the synthesis of neuronal Kv7 channel activators, where one-pot Cbz removal and nitro reduction streamline the generation of ortho-phenylenediamine pharmacophores[2][3].

Quantitative Performance Comparison

The following table summarizes the quantitative metrics and strategic differences between the two protection methodologies:

Parameter4-Amino-3-nitrophenyl tert-butyl carbonate4-Amino-3-nitrophenyl benzyl carbonate
Protecting Group tert-Butyl Carbonate (Boc)Benzyl Carbonate (Cbz)
Installation Reagents Boc₂O, DMAP (cat.), TEA, CH₂Cl₂Cbz-Cl, K₂CO₃, THF or Acetone
Typical Yield 85% – 92%88% – 95%
Stability Profile Stable to bases, nucleophiles, catalytic hydrogenationStable to mild acids, bases, nucleophiles
Primary Cleavage Reagent 20% TFA in CH₂Cl₂H₂ (1 atm), 10% Pd/C in MeOH
Deprotection Byproducts Isobutylene (gas), CO₂ (gas)Toluene (liquid), CO₂ (gas), H₂O (liquid)
Fate of 3-Nitro Group Retained (Remains as -NO₂)Reduced (Converts to -NH₂)
Ideal Downstream Target Nitro-aromatics, late-stage reductionsOrtho-diamines, Benzimidazoles

Validated Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-nitrophenyl tert-butyl carbonate (O-Boc Protection)
  • Preparation : Charge a flame-dried round-bottom flask with 4-amino-3-nitrophenol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis & Base Addition : Add triethylamine (TEA, 1.2 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: DMAP acts as a potent acyl transfer catalyst, forming a highly reactive N-Boc pyridinium intermediate that accelerates the O-acylation of the electron-deficient phenol.

  • Reagent Introduction : Cool the mixture to 0 °C using an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise as a solution in DCM.

  • Reaction Progression : Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validating Check: The reaction progress is visually confirmed by the evolution of CO₂ gas (effervescence). TLC (Hexanes/EtOAc) will show the consumption of the highly polar starting material and the appearance of a faster-running, less polar product spot.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Synthesis of 4-Amino-3-nitrophenyl benzyl carbonate (O-Cbz Protection)
  • Preparation : Dissolve 4-amino-3-nitrophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) at a concentration of 0.2 M.

  • Selective Deprotonation : Add finely powdered potassium carbonate (K₂CO₃, 2.0 eq) and stir for 15 minutes at room temperature.

    • Causality of Selectivity: The ortho-nitro group severely diminishes the nucleophilicity of the aniline via resonance. K₂CO₃ selectively deprotonates the more acidic phenol, generating a highly nucleophilic phenoxide anion. This thermodynamic control ensures exclusive O-Cbz protection without competitive N-acylation[4].

  • Reagent Introduction : Cool the suspension to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise via syringe.

  • Reaction Progression : Stir the mixture at room temperature for 2–3 hours.

    • Self-Validating Check: The initial deprotonation by K₂CO₃ causes a distinct bathochromic shift (the solution turns dark orange/red) due to phenoxide formation. As the phenoxide is consumed by Cbz-Cl, the solution visibly lightens to a pale yellow, indicating reaction completion.

  • Workup : Filter the mixture to remove inorganic salts. Concentrate the filtrate and partition the residue between ethyl acetate (EtOAc) and water. Wash the organic layer with brine, dry over MgSO₄, and evaporate to yield the protected product.

Protocol 3: Divergent Deprotection Workflows

Workflow A: Acidic Cleavage of Boc (Retaining the Nitro Group)

  • Dissolve 4-amino-3-nitrophenyl tert-butyl carbonate in DCM.

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

    • Self-Validating Check: Vigorous effervescence (isobutylene and CO₂ release) confirms active deprotection.

  • Concentrate under reduced pressure to yield the 4-amino-3-nitrophenol TFA salt. The nitro group remains structurally uncompromised[1].

Workflow B: Hydrogenolysis of Cbz (Simultaneous Nitro Reduction)

  • Dissolve 4-amino-3-nitrophenyl benzyl carbonate in methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an inert argon atmosphere.

  • Purge the flask with hydrogen gas and stir vigorously under an H₂ balloon (1 atm) at room temperature for 12 hours.

    • Self-Validating Check: The reduction of the nitro group to an amine results in a dramatic color transition from deep yellow to nearly colorless. Hydrogen gas uptake will be visually evident if using a volumetric burette.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate to yield 3,4-diaminophenol[2][3].

Pathway Visualization

G SM 4-Amino-3-nitrophenol Boc_Reagent Boc2O, DMAP (O-Boc Protection) SM->Boc_Reagent Cbz_Reagent Cbz-Cl, Base (O-Cbz Protection) SM->Cbz_Reagent Boc_Int 4-Amino-3-nitrophenyl tert-butyl carbonate Boc_Reagent->Boc_Int Cbz_Int 4-Amino-3-nitrophenyl benzyl carbonate Cbz_Reagent->Cbz_Int TFA_Deprot TFA / CH2Cl2 (Acid Cleavage) Boc_Int->TFA_Deprot PdC_Deprot H2, Pd/C (Hydrogenolysis) Cbz_Int->PdC_Deprot Prod_Boc 4-Amino-3-nitrophenol (Nitro Group Retained) TFA_Deprot->Prod_Boc Prod_Cbz 3,4-Diaminophenol (Nitro Reduced to Amine) PdC_Deprot->Prod_Cbz

Divergent deprotection pathways of Boc vs Cbz on 4-amino-3-nitrophenol.

References

  • Title : Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title: US9434697B2 - Pyrimidine FGFR4 inhibitors Source: Google Patents URL
  • Title: US11028055B2 - Compounds for treating proliferative diseases Source: Google Patents URL

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Amino-3-nitrophenyl tert-butyl carbonate and 4-amino-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes with high efficiency and selectivity. This guide provides an in-depth comparative analysis of the reactivity of two structurally related compounds: 4-Amino-3-nitrophenyl tert-butyl carbonate and 4-amino-3-nitrophenol. Understanding the nuanced differences in their chemical behavior is crucial for designing robust synthetic routes and optimizing reaction conditions.

Introduction: Structural and Electronic Profiles

At first glance, both molecules share a common 4-amino-3-nitrophenol core. This core structure is characterized by an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2) positioned on a benzene ring, which also bears a hydroxyl or a carbonate functional group. The key distinction lies in the functional group at the 1-position: a free hydroxyl group in 4-amino-3-nitrophenol and a tert-butyl carbonate group in 4-Amino-3-nitrophenyl tert-butyl carbonate. This seemingly minor difference significantly alters the electronic properties and, consequently, the reactivity of the entire molecule.

The tert-butyloxycarbonyl (Boc) group on the carbonate is a well-known protecting group in organic synthesis, typically valued for its stability under a range of conditions and its susceptibility to cleavage under acidic conditions.[1][2] Its presence masks the phenolic hydroxyl group, thereby influencing the nucleophilicity and electrophilicity of the aromatic ring and the amino group.

Comparative Reactivity Analysis

The reactivity of these compounds can be dissected by considering the behavior of their primary functional groups: the amino group, the aromatic ring, and the phenol/carbonate moiety.

Nucleophilicity of the Amino Group

The amino group in both compounds is a primary nucleophile, capable of participating in reactions such as acylation, alkylation, and diazotization.[3] However, the electronic environment of the aromatic ring, modulated by the substituent at the 1-position, subtly influences its reactivity.

In 4-amino-3-nitrophenol, the free hydroxyl group is weakly electron-donating. In contrast, the tert-butyl carbonate group is more electron-withdrawing due to the carbonyl moiety. This increased electron-withdrawing character in the carbonate derivative slightly reduces the electron density on the aromatic ring and, by extension, on the amino group. Consequently, the amino group of 4-amino-3-nitrophenol is generally more nucleophilic than that of 4-Amino-3-nitrophenyl tert-butyl carbonate.

This difference in nucleophilicity can be exploited for selective reactions. For instance, in a competitive acylation reaction, 4-amino-3-nitrophenol would be expected to react at a faster rate.

Electrophilicity of the Aromatic Ring

The presence of the strongly electron-withdrawing nitro group renders the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions, although such reactions typically require harsh conditions. The electrophilicity of the ring is further influenced by the other substituents.

The tert-butyl carbonate group, being more electron-withdrawing than a hydroxyl group, enhances the electrophilic character of the aromatic ring in 4-Amino-3-nitrophenyl tert-butyl carbonate, making it more susceptible to nucleophilic attack compared to 4-amino-3-nitrophenol.

Reactivity of the Phenol vs. Carbonate Group

This is the most significant point of differentiation. The free phenolic hydroxyl group in 4-amino-3-nitrophenol is acidic and can be deprotonated to form a highly nucleophilic phenoxide ion. This allows for a range of reactions, including etherification (e.g., Williamson ether synthesis) and esterification.

Conversely, the tert-butyl carbonate group in 4-Amino-3-nitrophenyl tert-butyl carbonate is primarily an electrophilic center at the carbonyl carbon. It is susceptible to nucleophilic attack, leading to the cleavage of the carbonate and the release of the phenoxide. This reaction is essentially a deprotection of the phenol. The tert-butyl carbonate group is known to be labile under both acidic and certain basic conditions.[4][5]

Experimental Data Summary

The following table summarizes the expected relative reactivity based on the structural and electronic properties discussed.

Functional Group/Reaction Type4-Amino-3-nitrophenyl tert-butyl carbonate4-amino-3-nitrophenolRationale
Amino Group Nucleophilicity LowerHigherThe electron-withdrawing carbonate group reduces electron density on the amino group.
Aromatic Ring Electrophilicity HigherLowerThe electron-withdrawing carbonate group enhances the ring's susceptibility to nucleophilic attack.
Reactivity at 1-Position Electrophilic (Carbonyl Carbon)Nucleophilic (as Phenoxide)The carbonate is susceptible to nucleophilic acyl substitution, while the phenol can be deprotonated to a strong nucleophile.
Acid-catalyzed Hydrolysis LabileStableThe tert-butyl carbonate is designed to be cleaved under acidic conditions.[1]
Base-catalyzed Hydrolysis LabileStable (Phenol is deprotonated)The carbonate can be cleaved by strong bases, while the phenol simply forms a phenoxide.

Experimental Protocols

To illustrate the differential reactivity, here are two representative experimental protocols.

Protocol 1: Acylation of the Amino Group

This protocol demonstrates the nucleophilic character of the amino group. Due to its higher nucleophilicity, 4-amino-3-nitrophenol is expected to react more readily.

Objective: To compare the rate of N-acetylation of 4-Amino-3-nitrophenyl tert-butyl carbonate and 4-amino-3-nitrophenol.

Materials:

  • 4-Amino-3-nitrophenyl tert-butyl carbonate

  • 4-amino-3-nitrophenol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Prepare two separate reaction vials. In vial A, dissolve 1 mmol of 4-Amino-3-nitrophenyl tert-butyl carbonate in 5 mL of DCM. In vial B, dissolve 1 mmol of 4-amino-3-nitrophenol in 5 mL of DCM.

  • To each vial, add 1.2 mmol of pyridine.

  • At time zero, add 1.1 mmol of acetic anhydride to each vial simultaneously.

  • Stir both reactions at room temperature.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes). Use a suitable eluent system (e.g., 1:1 ethyl acetate:hexane) to separate the starting material from the acetylated product.

  • Visualize the TLC plates under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction progress.

Expected Outcome: The reaction in vial B (4-amino-3-nitrophenol) is expected to proceed to completion faster than the reaction in vial A, as indicated by the more rapid disappearance of the starting material on the TLC plate. This demonstrates the higher nucleophilicity of the amino group in 4-amino-3-nitrophenol.

Experimental Workflow: Comparative N-Acetylation

G cluster_A Reaction A: 4-Amino-3-nitrophenyl tert-butyl carbonate cluster_B Reaction B: 4-amino-3-nitrophenol A_start Dissolve in DCM A_pyridine Add Pyridine A_start->A_pyridine A_anhydride Add Acetic Anhydride A_pyridine->A_anhydride A_monitor Monitor by TLC A_anhydride->A_monitor compare Compare Reaction Rates A_monitor->compare B_start Dissolve in DCM B_pyridine Add Pyridine B_start->B_pyridine B_anhydride Add Acetic Anhydride B_pyridine->B_anhydride B_monitor Monitor by TLC B_anhydride->B_monitor B_monitor->compare

Caption: Workflow for comparing the N-acetylation rates.

Protocol 2: Base-Mediated Reaction

This protocol highlights the difference in reactivity at the 1-position under basic conditions.

Objective: To demonstrate the stability of the phenoxide of 4-amino-3-nitrophenol versus the cleavage of the carbonate in 4-Amino-3-nitrophenyl tert-butyl carbonate.

Materials:

  • 4-Amino-3-nitrophenyl tert-butyl carbonate

  • 4-amino-3-nitrophenol

  • Sodium hydroxide (1 M aqueous solution)

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare two separate solutions. Solution A: 10 mg of 4-Amino-3-nitrophenyl tert-butyl carbonate in 10 mL of methanol. Solution B: 10 mg of 4-amino-3-nitrophenol in 10 mL of methanol.

  • Inject an aliquot of each initial solution into the HPLC to obtain a reference chromatogram (t=0).

  • To each solution, add 1 mL of 1 M sodium hydroxide solution.

  • Stir the solutions at room temperature.

  • At regular time intervals (e.g., 30 minutes, 1 hour, 2 hours), take an aliquot from each reaction mixture, neutralize with a drop of 1 M HCl, and inject into the HPLC.

  • Analyze the chromatograms to monitor the disappearance of the starting material and the appearance of any new peaks.

Expected Outcome: In the chromatograms for Solution A, the peak corresponding to 4-Amino-3-nitrophenyl tert-butyl carbonate will decrease over time, and a new peak corresponding to 4-amino-3-nitrophenol will appear, indicating the hydrolysis of the carbonate. In contrast, the chromatogram for Solution B will show the peak for 4-amino-3-nitrophenol remaining largely unchanged (though its retention time might shift slightly due to the change in pH before neutralization), demonstrating the stability of the phenoxide under these conditions.

Reaction Scheme: Base-Mediated Transformation

G cluster_carbonate 4-Amino-3-nitrophenyl tert-butyl carbonate cluster_phenol 4-amino-3-nitrophenol start_A Carbonate Derivative product_A 4-amino-3-nitrophenol start_A->product_A  NaOH, H2O/MeOH start_B Phenol product_B Phenoxide (Stable) start_B->product_B  NaOH, H2O/MeOH

Caption: Comparative reaction pathways under basic conditions.

Conclusion

The choice between 4-Amino-3-nitrophenyl tert-butyl carbonate and 4-amino-3-nitrophenol is dictated by the specific transformation desired in a synthetic sequence.

  • 4-amino-3-nitrophenol is the preferred substrate when the high nucleophilicity of the amino group is to be exploited, or when subsequent reactions require a free phenolic hydroxyl group or its corresponding nucleophilic phenoxide.

  • 4-Amino-3-nitrophenyl tert-butyl carbonate is advantageous when the phenolic hydroxyl needs to be protected during reactions targeting the amino group, or when the carbonate itself is intended to be a leaving group in a nucleophilic substitution reaction. Its enhanced ring electrophilicity might also be a desirable feature in specific synthetic contexts.

By understanding these fundamental differences in reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in drug discovery and development.

References

  • Google Patents. (n.d.). Process of preparing 4-amino-3-nitro phenol.
  • Yuan, Z., Wang, X., Liu, Y., Zhou, P., Huang, R., Lv, J., Yang, Y., Ren, Y., Zhang, Z., & Liu, B. (2025). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering, 10, 953-958. [Link]

  • Park, J., Maier, J. S., Evans, C., Hatzell, M., France, S., Sievers, C., & Bommarius, A. S. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry, 26, 4079-4091. [Link]

  • ResearchGate. (n.d.). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one. Retrieved from [Link]

  • ACS Publications. (2025). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. Retrieved from [Link]

  • ScienceDirect. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • ResearchGate. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Retrieved from [Link]

  • ACS Publications. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. Retrieved from [Link]

  • USGS Publications Warehouse. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism. Retrieved from [Link]

  • University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved from [Link]

  • MDPI. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Retrieved from [Link]

  • COSMILE Europe. (n.d.). 4-AMINO-3-NITROPHENOL – Ingredient. Retrieved from [Link]

  • PubMed. (2006). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Amino-3-nitrophenol (CAS 610-81-1). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Amino-3-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2014). In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Amino-3-nitrophenol | CAS#:610-81-1. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • KTH. (2017). Homework 3 – 2017/04/11. Retrieved from [Link]

  • Quora. (2021). Which is more acidic, para-amino phenol or para-nitrophenol?. Retrieved from [Link]

  • ResearchGate. (n.d.). Electroanalysis of Nitro and Amino Derivatives of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

Sources

Validation

Benchmarking 4-Amino-3-nitrophenyl tert-butyl carbonate Yields Against Alternative Intermediates: A Comparative Guide

Introduction & Strategic Context The functionalization of 4-amino-3-nitrophenol is a critical foundational step in the synthesis of complex pharmacophores, including benzimidazoles, quinoxalines, and advanced active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The functionalization of 4-amino-3-nitrophenol is a critical foundational step in the synthesis of complex pharmacophores, including benzimidazoles, quinoxalines, and advanced active pharmaceutical ingredients (APIs) such as Kv7 channel activators (e.g., retigabine analogs)[1] and duocarmycin derivatives[2]. Because the starting material possesses two competing nucleophilic sites—an aniline nitrogen and a phenolic oxygen—achieving high regioselectivity during protection is paramount.

This guide benchmarks the synthesis and yield of the O-Boc protected intermediate, 4-Amino-3-nitrophenyl tert-butyl carbonate (CAS: 201811-18-9)[3], against alternative O-protected intermediates (O-Benzyl, O-TBS, and O-Acetyl). By analyzing the mechanistic causality behind these reactions, researchers can select the optimal intermediate based on their specific downstream deprotection requirements.

Mechanistic Rationale: Regioselectivity & Causality

In 4-amino-3-nitrophenol, the ortho-nitro group exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. This drastically reduces the electron density of the adjacent aniline amine, rendering it a poor nucleophile. Consequently, the phenolic hydroxyl group acts as the primary site of attack for electrophiles like di-tert-butyl dicarbonate (Boc₂O) or benzyl bromide (BnBr).

Choosing to synthesize 4-Amino-3-nitrophenyl tert-butyl carbonate (O-Boc) over the O-Benzyl (O-Bn) ether is largely dictated by downstream deprotection orthogonality. The O-Boc group is highly acid-labile (cleaved by TFA or HCl) but completely stable to the basic alkylation conditions often used to functionalize the aniline nitrogen. In contrast, O-Bn ethers are robust against both acids and bases but are cleaved via catalytic hydrogenation (Pd/C, H₂), a process that simultaneously reduces the nitro group to an amine[4]. This dual-action reduction is highly advantageous when synthesizing 1,2-diaminobenzene precursors for benzimidazole cyclization, but detrimental if the nitro group must be preserved for later stages.

Regioselectivity SM 4-Amino-3-nitrophenol (Bifunctional Nucleophile) Logic1 Aniline (-NH2) Deactivated by ortho-NO2 SM->Logic1 Logic2 Phenol (-OH) Primary Nucleophilic Site SM->Logic2 Boc Boc2O, Et3N, DMAP (O-Acylation) Logic2->Boc Bn BnBr, K2CO3, DMF (O-Alkylation) Logic2->Bn OBoc 4-Amino-3-nitrophenyl tert-butyl carbonate (O-Boc) Boc->OBoc OBn 4-(Benzyloxy)- 2-nitroaniline (O-Bn) Bn->OBn

Diagram 1: Regioselective functionalization pathways of 4-amino-3-nitrophenol.

Yield Benchmarking & Comparative Data

The following table synthesizes experimental yield data and orthogonal properties for the primary O-protected intermediates of 4-amino-3-nitrophenol.

Protecting GroupIntermediate FormedReagents / CatalystAvg. Yield (%)Deprotection ConditionsOrthogonality & Strategic Remarks
O-Boc 4-Amino-3-nitrophenyl tert-butyl carbonateBoc₂O, Et₃N, DMAP (cat.), DCM85–92%TFA/DCM or HCl/DioxaneExcellent stability to bases. Ideal when the -NO₂ group must be preserved during deprotection.
O-Benzyl 4-(Benzyloxy)-2-nitroanilineBnBr, K₂CO₃, DMF75–85%H₂, Pd/C, MeOHStable to strong acids/bases. Deprotection simultaneously reduces -NO₂ to -NH₂[1].
O-TBS 4-(tert-Butyldimethylsilyloxy)-2-nitroanilineTBSCl, Imidazole, DMF70–80%TBAF, THFCleaved by fluoride. Steric bulk of TBS can lead to sluggish formation and lower yields.
O-Acetyl 4-Amino-3-nitrophenyl acetateAc₂O, Pyridine, DCM90–95%K₂CO₃, MeOHHighly base-labile. Poor choice if downstream steps involve basic N-alkylation.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols incorporate built-in causality and self-validation steps to monitor reaction integrity in real-time.

Protocol A: Synthesis of 4-Amino-3-nitrophenyl tert-butyl carbonate (O-Boc)

Objective: Maximize O-acylation yield while preventing over-reaction to the N,O-bis-Boc derivative.

  • Solubilization: Charge an oven-dried flask with 4-amino-3-nitrophenol (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (Et₃N, 1.2 eq). Causality: Et₃N deprotonates the phenol, increasing its nucleophilicity.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dissolved in a minimal volume of DCM. Causality: Cooling prevents exothermic runaway and kinetically favors single-site substitution over double protection.

  • Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.05 eq). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that selectively and rapidly attacks the phenoxide.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (bright yellow, lower Rf) should cleanly convert to a less polar product spot.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Causality: A mildly acidic quench neutralizes Et₃N and DMAP without risking the premature cleavage of the acid-sensitive O-Boc group (which would occur if 1M HCl were used).

  • Isolation: Extract with DCM, dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the product as a pale yellow solid (~88% yield).

Workflow Step1 1. Solubilization SM + DCM + Et3N Step2 2. Activation Boc2O + DMAP (0°C) Step1->Step2 Step3 3. Reaction Stir 4h at RT Step2->Step3 Step4 4. Quench Sat. NH4Cl (Mild) Step3->Step4 Step5 5. Isolation Flash Chromatography Step4->Step5

Diagram 2: Step-by-step synthetic workflow for O-Boc protection with mechanistic controls.

Protocol B: Synthesis of 4-(Benzyloxy)-2-nitroaniline (O-Benzyl Alternative)

Objective: Achieve robust etherification for downstream reductive cyclization[4].

  • Solubilization: Dissolve 4-amino-3-nitrophenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature. Causality: K₂CO₃ is a mild, heterogeneous base that effectively generates the phenoxide without causing side reactions in DMF.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise. Heat the mixture to 50 °C for 6 hours.

  • Quench & Validation: Pour the mixture into ice water. Self-Validation: The sudden change in polarity forces the highly hydrophobic O-benzyl product to precipitate as a distinct yellow/orange solid.

  • Isolation: Filter the precipitate, wash with cold water (to remove DMF and salts), and recrystallize from ethanol to afford the pure product (~80% yield).

Conclusion

Benchmarking 4-Amino-3-nitrophenyl tert-butyl carbonate against its alternatives reveals that the choice of intermediate is entirely dependent on downstream synthetic logic. The O-Boc intermediate delivers superior yields (85–92%) and provides an elegant, acid-labile orthogonal pathway for preserving the nitro group. Conversely, the O-Benzyl alternative (75–85% yield) is the strategic choice when downstream protocols require simultaneous deprotection and nitro-reduction via catalytic hydrogenation.

References

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity.Journal of Medicinal Chemistry (ACS).
  • Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity.PMC / NIH.
  • Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease P
  • 4-Amino-3-nitrophenyl tert-butyl carbon

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Amino-3-nitrophenyl tert-butyl Carbonate

In the landscape of modern synthetic chemistry, particularly in the development of complex pharmaceutical agents and chemical probes, the unambiguous confirmation of molecular structure is paramount. 4-Amino-3-nitropheny...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly in the development of complex pharmaceutical agents and chemical probes, the unambiguous confirmation of molecular structure is paramount. 4-Amino-3-nitrophenyl tert-butyl carbonate serves as a key intermediate, where the strategic placement of an amine, a nitro group, and an acid-labile tert-butyl carbonate protecting group offers significant synthetic versatility. The validation of this structure is not merely a procedural checkpoint; it is the foundation upon which subsequent, often costly, research and development efforts are built.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to validate the molecular structure of 4-Amino-3-nitrophenyl tert-butyl carbonate. We will move beyond a simple recitation of data, delving into the causal reasoning behind the expected spectral features. By comparing the predicted data for our target molecule with experimental data from structurally similar compounds, we establish a robust framework for validation, ensuring the highest degree of scientific integrity.

The Logic of Spectroscopic Validation: A Multi-Faceted Approach

No single technique provides a complete picture of a molecule's structure. True validation arises from the confluence of data from multiple, orthogonal spectroscopic methods. Our approach relies on the "three pillars" of spectroscopic confirmation: Nuclear Magnetic Resonance (NMR) to define the carbon-hydrogen framework, Infrared (IR) Spectroscopy to identify key functional groups, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

The following diagram illustrates the logical workflow for comprehensive structural validation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesize Compound Purification Purify via Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Correlate & Interpret Data NMR->Interpretation IR->Interpretation MS->Interpretation Comparison Compare with Analogs Interpretation->Comparison Confirmation Confirm Structure Comparison->Confirmation Final_Report Final_Report Confirmation->Final_Report Final Report

Caption: Workflow for the spectroscopic validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By analyzing the ¹H and ¹³C spectra, we can map the proton and carbon environments and their connectivity.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure of 4-Amino-3-nitrophenyl tert-butyl carbonate dictates a specific pattern of signals in the ¹H NMR spectrum. The aromatic region is particularly informative due to the influence of the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group.

  • tert-Butyl Group: The nine equivalent protons of the tert-butyl group are expected to produce a sharp, intense singlet at approximately 1.5 ppm . This signal is a hallmark of the Boc protecting group and its high integration value is a key identifier.[1]

  • Amino Group: The protons of the primary amine will likely appear as a broad singlet around 4.4-4.8 ppm . The chemical shift and broadness of this peak can be highly dependent on solvent and concentration.

  • Aromatic Protons: The three protons on the phenyl ring will be split into a characteristic three-signal pattern.

    • H-5: This proton is ortho to the amino group and meta to the nitro group. It is expected to be the most upfield of the aromatic signals, appearing as a doublet around 6.8-6.9 ppm .

    • H-6: This proton is ortho to the nitro group and meta to the amino group. The strong deshielding effect of the nitro group will shift this proton downfield, likely appearing as a doublet of doublets around 7.2-7.3 ppm .

    • H-2: This proton is ortho to both the nitro group and the carbonate. It will be the most deshielded aromatic proton, appearing as a doublet around 7.8-7.9 ppm .

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton.

  • tert-Butyl Carbons: The three equivalent methyl carbons will produce a signal around 28.3 ppm , and the quaternary carbon will appear around 81-82 ppm .[1]

  • Carbonate Carbonyl: The carbonyl carbon of the carbonate group is expected to resonate around 152-153 ppm .

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents.

Comparative NMR Data

To ground our predictions, we compare them with experimental data from structurally related compounds. This comparative approach is essential for confident peak assignment.

CompoundAromatic Protons (ppm)tert-Butyl Protons (ppm)Reference(s)
Predicted: 4-Amino-3-nitrophenyl tert-butyl carbonate~6.8 (d), ~7.2 (dd), ~7.9 (d)~1.5 (s, 9H)-
2-Nitroaniline8.10 (dd), 7.35 (ddd), 6.82 (t), 6.69 (dd)N/A[2]
4-Nitroaniline7.98 (d), 6.64 (d)N/A[3]
tert-Butyl (3-nitrophenyl)carbamate8.30 (t), 7.88 (m), 7.44 (t)1.54 (s, 9H)[1]
tert-Butyl (4-nitrophenyl)carbamate8.19 (d), 7.54 (d)1.47 (s, 9H)
CompoundAromatic Carbons (ppm)Carbonyl (ppm)tert-Butyl Carbons (ppm)Reference(s)
Predicted: 4-Amino-3-nitrophenyl tert-butyl carbonate~115-150~152~81 (C), ~28 (CH₃)-
2-Nitroaniline146.5, 136.2, 126.6, 119.5, 116.3, 115.6N/AN/A[4]
4-Nitroaniline156.7, 136.6, 127.4, 113.4N/AN/A[3]
tert-Butyl (3-nitrophenyl)carbamate152.3, 148.8, 139.6, 129.7, 123.9, 117.6, 113.1152.381.7, 28.3[1]
tert-Butyl (4-nitrophenyl)carbamate152.7, 137.6, 126.3, 125.3, 113.0152.751.5, 29.1
Experimental Protocol for NMR Spectroscopy

Causality: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar compounds, offering good solubility and a clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a zero-point reference.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1 second. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum at 100 MHz. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2 seconds is recommended.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the spectra and calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and effective method for confirming the presence of key functional groups, which act as "fingerprints" for the compound.

Predicted IR Absorption Bands

The structure of 4-Amino-3-nitrophenyl tert-butyl carbonate contains several IR-active functional groups that will give rise to characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Medium, BroadN-H stretching vibrations of the primary amine.
~2980MediumC-H stretching of the tert-butyl group.
1750 - 1730 Strong C=O stretching of the carbonate. [5]
1620 - 1590Medium-StrongN-H bending (scissoring) of the primary amine.
~1520 & ~1340 Strong Asymmetric and symmetric NO₂ stretching. [6][7]
1250 - 1150StrongC-O stretching of the carbonate ester.

The strong C=O stretch of the carbonate and the two strong bands for the nitro group are the most diagnostic peaks for confirming the major functionalities of the molecule.

Comparative IR Data
CompoundKey Bands (cm⁻¹)Reference(s)
Predicted: 4-Amino-3-nitrophenyl tert-butyl carbonate~3300 (N-H), ~1740 (C=O), ~1520 & ~1340 (NO₂)-
2-Nitroaniline3481, 3367 (N-H), 1620 (N-H bend), 1575, 1340 (NO₂)[8]
4-Nitrophenyl benzylcarbonate1753 (C=O), 1615, 1595, 1523, 1350 (NO₂)[5]
Experimental Protocol for ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and performing a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the definitive molecular weight of the compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

For 4-Amino-3-nitrophenyl tert-butyl carbonate (Molecular Weight: 254.24 g/mol ), we can predict the following key ions:

  • Molecular Ion (M⁺): A peak at m/z 254 corresponding to the intact molecule. This peak may be weak or absent in EI-MS due to the lability of the Boc group.

  • Loss of tert-butyl cation ([M - 57]⁺): A very common and often prominent fragmentation pathway for Boc-protected compounds is the loss of a tert-butyl cation (C₄H₉), resulting in a peak at m/z 197 .

  • Loss of isobutylene and CO₂ ([M - 100]⁺): The Boc group can also decompose by eliminating isobutylene (C₄H₈) and carbon dioxide (CO₂), leading to the formation of 4-amino-3-nitrophenol. This would result in a peak at m/z 154 .[9]

  • Further Fragmentations: The nitrophenyl portion can undergo characteristic fragmentations, such as the loss of NO₂ (46 Da) or NO (30 Da).

G cluster_loss Mol [M]⁺˙ m/z 254 M_minus_57 [M-57]⁺ m/z 197 Mol->M_minus_57 loss_57 M_minus_100 [M-100]⁺˙ m/z 154 Mol->M_minus_100 loss_100 C4H9 + C₄H₉⁺ loss_100 - isobutylene - CO₂ loss_57 - C₄H₉˙

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-3-nitrophenyl tert-butyl carbonate

Guide Overview: In the landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of specialized chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide Overview: In the landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of specialized chemical reagents like 4-Amino-3-nitrophenyl tert-butyl carbonate are not merely procedural formalities; they are critical components of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. As your partner in the laboratory, we are committed to providing value beyond the product itself, fostering a culture of safety and deep trust.

Hazard Profile of 4-Amino-3-nitrophenyl tert-butyl carbonate

Understanding the hazard profile of a chemical is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 4-Amino-3-nitrophenyl tert-butyl carbonate is not always readily available, its structure—containing a nitroaromatic amine moiety and a tert-butyl carbonate protecting group—allows us to infer a likely hazard profile based on structurally similar compounds. The procedures outlined below are based on the anticipated hazards, which include potential skin, eye, and respiratory irritation, as well as possible toxicity.[1][2][3][4]

For instance, related nitro-substituted phenyl carbamates and amino-nitrophenols are classified as irritants and may be harmful if swallowed or inhaled.[1][3][4] Therefore, this compound must be handled as a hazardous substance.

Table 1: Anticipated GHS Hazard Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

This table is based on data for structurally related compounds and should be used as a precautionary guideline.[1][2][3][4]

Part A: Immediate Safety & Spill Management

Safe disposal begins with safe handling. Adherence to proper safety protocols at all times is non-negotiable.

Required Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical.

  • Hand Protection: Always wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.[5][6]

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles to protect against splashes or airborne particles.[2]

  • Skin and Body Protection: A standard laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent accidental skin contact.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

Emergency Spill Protocol

In the event of an accidental release, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Inform your laboratory supervisor or Environmental Health & Safety (EHS) office.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent its spread. For solid spills, avoid generating dust.[7][8]

  • Cleanup:

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the material into a designated, sealable hazardous waste container.[7][8] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

    • Use a wet paper towel to decontaminate the spill area, and place the towel in the same hazardous waste container.

  • Label and Dispose: Seal and label the container as "Hazardous Waste" containing 4-Amino-3-nitrophenyl tert-butyl carbonate spill debris. Arrange for disposal through your institution's EHS office.[7]

Part B: Core Disposal Protocol

The cardinal rule for the disposal of 4-Amino-3-nitrophenyl tert-butyl carbonate is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in the general trash or poured down the drain. [9]

Step 1: Waste Segregation

Proper segregation is essential for safe and compliant disposal. Do not mix this waste with other waste streams unless explicitly approved by your EHS department.[7]

  • Unused or Expired Product: Keep the chemical in its original container if possible. If the container is compromised, transfer it to a new, compatible, and clearly labeled container.

  • Contaminated Labware: This includes items like pipette tips, gloves, weigh boats, and paper towels that have come into direct contact with the chemical. These items should be collected in a dedicated, sealed plastic bag or container clearly marked as hazardous waste.

  • Contaminated Solvents/Solutions: Collect all liquid waste containing this compound in a designated, sealed, and properly vented hazardous waste container for halogenated or non-halogenated waste, as appropriate for the solvent used.

Step 2: Containerization
  • Solid Waste: Use a sturdy, sealable container (e.g., a screw-cap polyethylene jar) for solid waste and contaminated consumables.

  • Liquid Waste: Use a designated solvent waste container that is chemically compatible with the solvents used. Ensure the container is properly vented if necessary.

Step 3: Labeling

Accurate labeling is a critical safety and regulatory requirement. All waste containers must be clearly labeled with:[7]

  • The words "Hazardous Waste" .

  • The full chemical name: "4-Amino-3-nitrophenyl tert-butyl carbonate" .

  • An accurate list of all contents, including solvents and their approximate percentages.

  • The date the waste was first added to the container.

  • The associated hazards (e.g., "Irritant," "Toxic").

Step 4: Temporary Storage & Collection

Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin in a well-ventilated space, away from incompatible materials such as strong oxidizing agents.[1][7] Schedule a pickup with your institution's EHS department for final disposal at an approved waste facility.[10][11]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 4-Amino-3-nitrophenyl tert-butyl carbonate.

G cluster_0 cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregate & Containerize cluster_3 Step 3: Decontaminate / Prepare for Disposal cluster_4 Step 4: Store & Dispose start Waste Generation Involving 4-Amino-3-nitrophenyl tert-butyl carbonate wt What is the waste form? start->wt solid Unused/Expired Solid or Contaminated PPE/Labware wt->solid Solid liquid Contaminated Solvent or Aqueous Solution wt->liquid Liquid glass Contaminated Glassware (e.g., vials, flasks) wt->glass Glassware solid_container Place in a sealed, labeled 'Hazardous Solid Waste' container. solid->solid_container liquid_container Pour into a sealed, vented, labeled 'Hazardous Liquid Waste' container. liquid->liquid_container decon Triple rinse with appropriate solvent. First two rinses go into liquid waste. Dispose of clean glass in designated box. glass->decon final Store in designated Satellite Accumulation Area. Contact EHS for pickup. solid_container->final liquid_container->final decon->final

Caption: Disposal decision workflow for 4-Amino-3-nitrophenyl tert-butyl carbonate.

Decontamination Procedures

  • Glassware: Reusable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected and disposed of as hazardous liquid waste. After the third rinse, the glassware can be washed using standard laboratory procedures.

  • Work Surfaces: Decontaminate benches and fume hood surfaces by wiping them down with a towel wetted with 70% ethanol or another appropriate solvent. Dispose of the towel as contaminated solid waste.

Regulatory Context

All disposal activities must comply with local, regional, and national regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department is the primary resource for ensuring compliance with all applicable laws.[11]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Di(tert-butyl) carbonate. Retrieved from [Link]

  • Cheméo. (n.d.). tert-butyl N-(4-amino-3-nitrophenyl)carbamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-Amino-3-nitrophenol - Hazard. Retrieved from [Link]

  • NextSDS. (n.d.). Carbonic acid 4-aMino-3-nitro-phenyl ester tert-butyl ester. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2018, March 14). 4-amino-3-nitrophenol. Retrieved from [Link]

  • Ecolab. (n.d.). Safety Data Sheet: AC-180. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-(4-amino-3-nitrophenyl)butanoate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-Amino-3-nitrophenol - Exposure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Aminodiphenyl. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: Acetaldehyde ammonia trimer, 98%. Retrieved from [Link]

  • Carl ROTH. (2023, January 12). Safety Data Sheet. Retrieved from [Link]

  • Cranfield University. (2009, October 27). Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products. Retrieved from [Link]

  • PermaClean®. (2014, August 5). Safety Data Sheet: PermaClean® PC-87. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Amino-3-nitrophenyl tert-butyl carbonate
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4-Amino-3-nitrophenyl tert-butyl carbonate
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